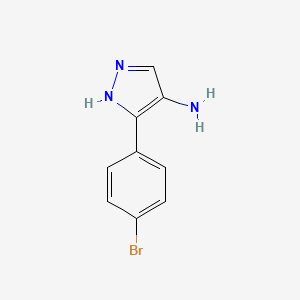

3-(4-bromophenyl)-1H-pyrazol-4-amine

描述

3-(4-Bromophenyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the third position and an amine group at the fourth position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazoline, which is then oxidized to yield the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other heterocyclic derivatives.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

3-(4-bromophenyl)-1H-pyrazol-4-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been notably used in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance biological activity against specific targets.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial properties. For instance, N′-benzoyl derivatives showed potent inhibition against Staphylococcus aureus and Bacillus subtilis, with IC50 values as low as 0.15 µg/mL, indicating strong potential as antibacterial agents .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 3k | Staphylococcus aureus | 0.15 |

| 3k | Bacillus subtilis | 0.25 |

| 3d | Bacillus subtilis | 1.12 |

| 3j | Bacillus subtilis | 3.66 |

Agricultural Chemistry

Use in Agrochemicals:

This compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it a valuable component in sustainable agriculture practices.

Example of Application:

Research indicates that pyrazole derivatives can be engineered to enhance their efficacy as herbicides, providing a dual benefit of pest control and reduced toxicity to non-target organisms .

Material Science

Incorporation into Polymers:

this compound can be integrated into polymers and coatings, improving properties such as thermal stability and chemical resistance. This application is crucial for developing durable materials used in various industries.

Performance Metrics:

When incorporated into polymer matrices, compounds like these have shown improved mechanical properties and resistance to degradation under harsh environmental conditions .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to study enzyme inhibition and receptor binding, which are critical for understanding biological pathways and disease mechanisms. Its structural features allow it to interact effectively with various biological targets.

Research Findings:

Studies involving the compound have revealed its potential to inhibit cyclin-dependent kinases, which are vital for cell cycle regulation, thus presenting possibilities for cancer treatment .

Analytical Chemistry

Reagent in Analytical Techniques:

this compound acts as a reagent in various analytical techniques such as chromatography and spectroscopy. Its chemical properties facilitate the detection and quantification of other compounds, enhancing analytical methodologies .

作用机制

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)-1H-pyrazol-4-amine

- 3-(4-Fluorophenyl)-1H-pyrazol-4-amine

- 3-(4-Methylphenyl)-1H-pyrazol-4-amine

Uniqueness

3-(4-Bromophenyl)-1H-pyrazol-4-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design .

生物活性

3-(4-Bromophenyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and anti-inflammatory properties.

This compound has the following chemical structure:

- Molecular Formula : C9H8BrN3

- Molecular Weight : 232.08 g/mol

- CAS Number : 103184-24-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with bromine substitutions exhibit enhanced cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

A study investigated the effects of several pyrazole derivatives on breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The results demonstrated that the presence of bromine in the structure significantly increased cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, leading to increased cell death and apoptosis in these cancer cells .

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | 15 | Yes |

| This compound | MDA-MB-231 | 10 | Yes |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been a focus of research. Studies indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Antibacterial Testing

In vitro tests revealed that the minimum inhibitory concentration (MIC) values for this compound ranged from 0.01 to 0.05 mg/mL against tested bacterial strains. This suggests a potent antibacterial effect, making it a candidate for further development as an antimicrobial agent .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.05 |

Anti-inflammatory Activity

Beyond its antitumor and antibacterial properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit inflammatory pathways, making them useful in treating conditions characterized by excessive inflammation.

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Inhibition of COX enzymes leads to reduced production of prostaglandins, mediators of inflammation .

属性

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQTVTWAYCKVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290020 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91857-98-6 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。